molecular formula C5H4OS B150965 3-Thiophenecarboxaldehyde CAS No. 498-62-4

3-Thiophenecarboxaldehyde

Cat. No. B150965
CAS RN: 498-62-4
M. Wt: 112.15 g/mol
InChI Key: RBIGKSZIQCTIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxaldehyde is a sulfur-containing organic compound that is part of the thiophene family. It is characterized by the presence of an aldehyde group attached to the thiophene ring at the third position. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and has applications in the field of organic synthesis.

Synthesis Analysis

The synthesis of derivatives of thiophene, such as 3,4-Bis(trimethylsilyl)thiophene, has been achieved through multiple routes including 1,3-dipolar cycloaddition, modification of dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reactions . Additionally, 3-thiophenecarboxylic acids have been perarylated using palladium-catalyzed reactions, which involve cleavage of C-H bonds and decarboxylation . These methods highlight the versatility of thiophene derivatives in organic synthesis and their potential to be transformed into a wide range of complex molecules.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3-thiophenecarboxylic acid, a related compound to 3-thiophenecarboxaldehyde, have been extensively studied using Hartree-Fock and density functional theory methods . These studies provide insights into the electronic properties, such as HOMO-LUMO gaps, and the physical properties like dipole moments and hyperpolarizability, which are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

3-Thiophenecarboxaldehyde and its derivatives participate in various chemical reactions. For instance, benzo[b]thiophene-5,6-dicarboxaldehyde, a related compound, reacts with different reagents to form heterocyclic compounds and has been used in the fluorescence determination of amino acids . Chalcones derived from thiophene-3-carbaldehyde have been synthesized and their crystal structures analyzed, demonstrating the influence of different substituents on the molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 3-(2'-carboxyethyl)benzo[b]thiophene have been reported, showcasing methods to reduce side effects and improve yields . Complexes of thiophene-3-carboxaldehyde thiosemicarbazone with various metals have been prepared, revealing their octahedral structures and diamagnetic properties, except for the Ru3+ complexes . These studies contribute to the understanding of the reactivity and stability of thiophene derivatives.

Scientific Research Applications

  • Synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside

    • Scientific Field: Medicinal Chemistry
    • Application Summary: 3-Thiophenecarboxaldehyde is used in the synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .
  • Synthesis of 1,2-di-3-thienyl-2-hydroxyethanone (3,3′-thenoin), a 3-thienyl symmetric analog of benzoin

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Thiophenecarboxaldehyde is used to produce 1,2-di-3-thienyl-2-hydroxyethanone (3,3′-thenoin), a 3-thienyl symmetric analog of benzoin .
  • Synthesis of Schiff base functionalized pectin supported Pd (II) catalyst
    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Thiophenecarboxaldehyde can be used in the synthesis of Schiff base functionalized pectin supported Pd (II) catalyst .
    • Results or Outcomes: This catalyst can be used for microwave-accelerated Suzuki cross-coupling reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIGKSZIQCTIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060098
Record name 3-Thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarboxaldehyde

CAS RN

498-62-4
Record name 3-Thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thiophenecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiophenecarboxaldehyde
Reactant of Route 2
3-Thiophenecarboxaldehyde
Reactant of Route 3
3-Thiophenecarboxaldehyde
Reactant of Route 4
Reactant of Route 4
3-Thiophenecarboxaldehyde
Reactant of Route 5
3-Thiophenecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
3-Thiophenecarboxaldehyde

Citations

For This Compound
623
Citations
MLJ MIHAILOVIć, M TOT - The Journal of Organic Chemistry, 1957 - ACS Publications
… 4 With p-aminophenol, 3-thiophenecarboxaldehyde (I) gave the corresponding Schiff base … The condensation of cyclohexanone with two molecules of 3-thiophenecarboxaldehyde …
Number of citations: 10 pubs.acs.org
ZJ Sweah, LA Naser - Journal of Kufa for Chemical Sciences, 2019 - iasj.net
… An ethanolic solution of 3- thiophenecarboxaldehyde (1 mmol, 25 mL) was added to an ethanolic solution of 4-N, N-diethyl aniline (1 mmol, 25 mL) with added 2 drops of glacial acetic …
Number of citations: 1 www.iasj.net
Y Umar, J Tijani, S Abdalla - Journal of Structural Chemistry, 2016 - Springer
… of 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde are computed using Becke-… of 1.22 kcal/mol, while trans3-thiophenecarboxaldehyde is found to be more stable than the …
Number of citations: 15 link.springer.com
CM Hong, AV Statsyuk - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… The reaction is based on the ability of 2-acetyl-3-thiophenecarboxaldehyde to react with amine and thiol nucleophiles to produce the corresponding tri-substituted thieno[2,3-c]pyrroles, …
Number of citations: 5 pubs.rsc.org
KH Lee, K Morino, A Sudo… - Journal of Polymer Science …, 2011 - Wiley Online Library
… of 3-thiophenecarboxaldehyde (1) with 1 equiv of NBS afforded 5-bromo-3-thiophenecarboxaldehyde (… gave 2,5-dibromo-3-thiophenecarboxaldehyde (3) in 87% yield. 5-Bromo-2-iodo-…
Number of citations: 18 onlinelibrary.wiley.com
S Sehrawat, N Sandhu, V Anand, SK Pandey… - Journal of Molecular …, 2022 - Elsevier
Schiff bases exhibit diverse biological properties due to the presence of imine group. In the present work, we have synthesized a novel Schiff base S1 (2-((5-bromothiophen-2-yl)…
Number of citations: 2 www.sciencedirect.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… In particular, 3-thiophenecarboxaldehyde is a useful intermediate in the production of cosmetics [20] and herbicides [21]. 2- and 3-Thiophenecarboxaldehydes, 3- and 5-methyl-2-…
Number of citations: 31 www.sciencedirect.com
Y Inamori, C Muro, K Osaka, Y Funakoshi… - Bioscience …, 1994 - Taylor & Francis
… Among the compounds, 3-thiopheneacetic acid (6) showed the strongest inhibitory activity, but 3-thiophenecarboxaldehyde (2), 3-thiophenemethanol (3), and 3-thiophenecarboxamide (…
Number of citations: 3 www.tandfonline.com
A Gavezzotti - Acta Crystallographica Section B: Structural Science, 1987 - scripts.iucr.org
(IUCr) Theoretical studies of solid-state reactivity by packing density and potential-energy maps: hydrogen transfer in 5-nitro-3-thiophenecarboxaldehyde crystals Acta Crystallographica …
Number of citations: 6 scripts.iucr.org
BK Huckabee, TL Stuk - Synthetic Communications, 2001 - Taylor & Francis
… The compound 3-thiophenecarboxaldehyde (2) was prepared in multi-kilogram quantities by a novel two-step process involving the condensation of acrolein with 1,4-dithiane-2,5-diol, followed …
Number of citations: 11 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.